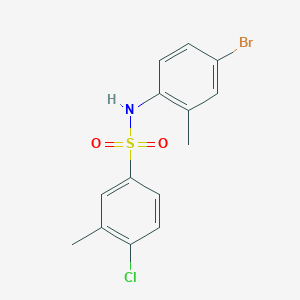![molecular formula C13H14BrN3O B6423991 5-bromo-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine CAS No. 1992582-53-2](/img/structure/B6423991.png)
5-bromo-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine (5-Br-N-MEPE) is an organic compound belonging to the class of pyrimidines. It is a synthetic compound with a wide range of applications in scientific research, particularly in the field of biochemistry. This compound has been used in a variety of studies to investigate the mechanisms of action and biochemical and physiological effects of various drugs, hormones, and other compounds.
Aplicaciones Científicas De Investigación
5-bromo-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used in the study of the mechanisms of action and biochemical and physiological effects of various drugs, hormones, and other compounds. In addition, it has been used to study the structure and function of enzymes and other proteins, as well as to analyze the interactions between proteins and other molecules.
Mecanismo De Acción
Target of Action
Similar 2-aminopyrimidine derivatives have been reported to exhibit antitrypanosomal and antiplasmodial activities , suggesting that the compound may target enzymes or proteins involved in these biological processes.
Biochemical Pathways
Given its potential antitrypanosomal and antiplasmodial activities , it may impact pathways related to the life cycle of Trypanosoma brucei and Plasmodium falciparum, the causative organisms of sleeping sickness and malaria, respectively.
Result of Action
Based on its potential antitrypanosomal and antiplasmodial activities , it could lead to the death or inhibition of Trypanosoma brucei and Plasmodium falciparum, thereby alleviating the symptoms of sleeping sickness and malaria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-bromo-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine in laboratory experiments is its synthetic availability, which allows for the preparation of large amounts of the compound. Additionally, this compound has been shown to be relatively stable, making it suitable for long-term storage. However, one limitation of using 5-bromo-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine in laboratory experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments.
Direcciones Futuras
The use of 5-bromo-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine in scientific research is still in its early stages, and there are many potential future directions that could be explored. These include further investigation of the biochemical and physiological effects of this compound, as well as the development of new synthetic methods for its preparation. Additionally, further research could be conducted on the mechanisms of action of this compound, as well as its potential applications in drug discovery and development. Finally, further studies could be conducted to investigate the potential toxicity of 5-bromo-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine and its possible interactions with other drugs or compounds.
Métodos De Síntesis
The synthesis of 5-bromo-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine involves the reaction of 5-bromo-2-chloropyrimidine with 2-(3-methoxyphenyl)ethanol in the presence of an acid catalyst. The reaction proceeds in two steps: the formation of the intermediate 5-bromo-2-chloro-N-methylpyrimidine, followed by the formation of the desired 5-bromo-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine product. The reaction is typically carried out at a temperature of 80°C and a pressure of 1 bar.
Propiedades
IUPAC Name |
5-bromo-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c1-18-12-4-2-3-10(7-12)5-6-15-13-16-8-11(14)9-17-13/h2-4,7-9H,5-6H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNHVTSAFDROTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetamide](/img/structure/B6423908.png)
![1-[3-(quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B6423918.png)
![3-methyl-7-[(4-methylphenyl)methyl]-8-[(2-oxo-2-phenylethyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423926.png)
![methyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6423932.png)
![7-(diethylamino)-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B6423938.png)
![3-{5-[(3-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B6423944.png)
![3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B6423951.png)
![3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one](/img/structure/B6423956.png)
![3-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyridine](/img/structure/B6423961.png)

![7-(3-fluorophenyl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B6423964.png)
![2-{[1,1'-biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole](/img/structure/B6423970.png)

![3-{5-[(2,5-dimethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B6423986.png)